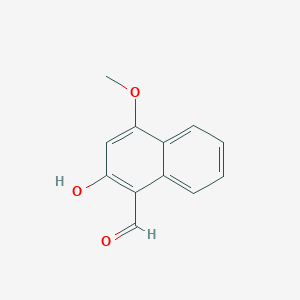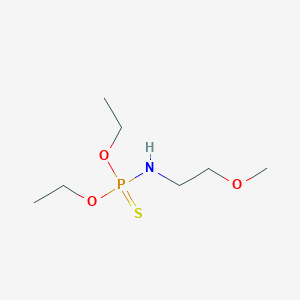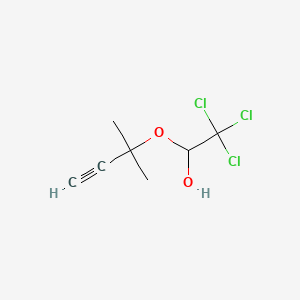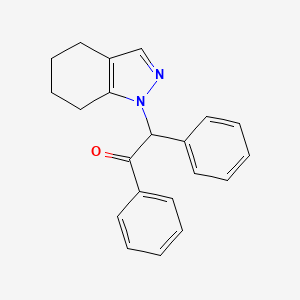![molecular formula C17H15N5O2 B13998245 5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 53306-99-3](/img/structure/B13998245.png)
5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is often associated with a range of biological activities and chemical reactivities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Diazotization: The next step involves the diazotization of an aromatic amine (such as 4-methyl aniline) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the pyrazolone core to form the desired azo compound.
Acylation: Finally, the compound undergoes acylation with pyridine-4-carbonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Applications De Recherche Scientifique
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mécanisme D'action
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azo group can undergo reduction to form amines, which can further interact with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylphenyl)azo-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but different substituents.
2-(4-Methylphenyl)hydrazono-3-oxo-1,2-dihydro-1-pyridinecarboxamide: Contains a hydrazone group instead of an azo group.
Uniqueness
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to its combination of a pyrazolone core, azo group, and pyridine-4-carbonyl moiety, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
53306-99-3 |
|---|---|
Formule moléculaire |
C17H15N5O2 |
Poids moléculaire |
321.33 g/mol |
Nom IUPAC |
5-methyl-4-[(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N5O2/c1-11-3-5-14(6-4-11)19-20-15-12(2)21-22(17(15)24)16(23)13-7-9-18-10-8-13/h3-10,15H,1-2H3 |
Clé InChI |
RVCNUUZNIDXQHX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C(=O)C3=CC=NC=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



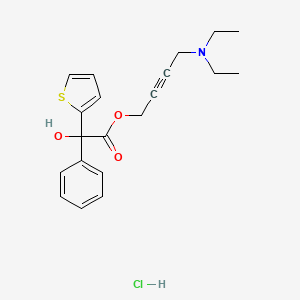

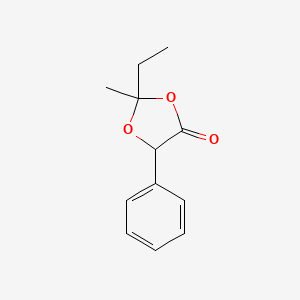
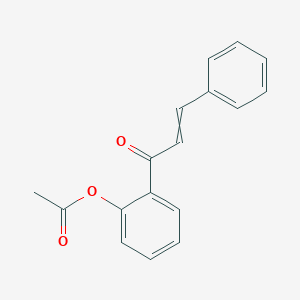

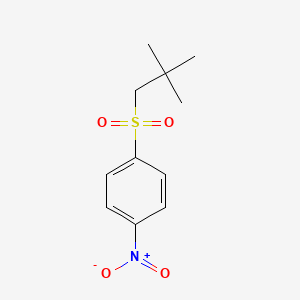
![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)

